Methyl 4-[(pentylamino)methyl]benzoate
Overview
Description
Methyl 4-[(pentylamino)methyl]benzoate: is an organic compound with the molecular formula C14H21NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a pentylamino group
Mechanism of Action
Target of Action
It is known that esters like methyl 4-[(pentylamino)methyl]benzoate often interact with various enzymes and receptors in the body .
Mode of Action
This compound, being an ester, undergoes reactions at both the ring and the ester, depending on the substrate . Electrophiles attack the ring, as illustrated by acid-catalyzed nitration with nitric acid . Nucleophiles attack the carbonyl center, as shown by hydrolysis .
Biochemical Pathways
Esters are known to be involved in various biochemical reactions, including ester hydrolysis and trans-esterification .
Pharmacokinetics
It is known that esters are generally well-absorbed and can be distributed throughout the body .
Result of Action
The interaction of esters with various enzymes and receptors can lead to a wide range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(pentylamino)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with pentylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sodium triacetoxyborohydride to facilitate the formation of the amine bond . The esterification step can be carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient catalysts to reduce reaction time and improve product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(pentylamino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-[(pentylamino)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Methyl 4-(phenylamino)benzoate: Similar structure but with a phenylamino group instead of a pentylamino group.
Ethyl 4-methylbenzoate: Similar ester structure but with an ethyl group instead of a pentylamino group
Uniqueness: Methyl 4-[(pentylamino)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentylamino group provides additional hydrophobic interactions and flexibility compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-[(pentylamino)methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-10-15-11-12-6-8-13(9-7-12)14(16)17-2/h6-9,15H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBWGYSIRWLSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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